Ethyl 4-(3-bromophenyl)-4-oxobutyrate

Description

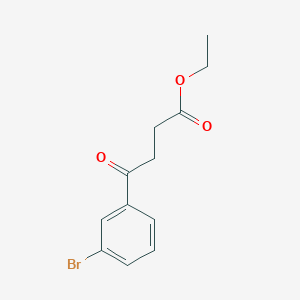

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(3-bromophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFPTGNHPFQFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645510 | |

| Record name | Ethyl 4-(3-bromophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147374-04-7 | |

| Record name | Ethyl 4-(3-bromophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 3 Bromophenyl 4 Oxobutyrate and Analogous Structures

Strategies for Beta-Keto Ester Moiety Construction

The β-keto ester is a fundamental structural motif in organic synthesis. aklectures.com While the target compound is a γ-ketoester, the synthesis of β-keto esters is foundational and often a starting point for building more complex structures. Several classical and modern methods are employed for their construction.

Acylation of Ketone Enolates and Related Processes

A direct and widely used method for constructing β-keto esters is the C-acylation of ketone enolates. acs.org This process involves the deprotonation of a ketone at the α-carbon using a strong base to form a nucleophilic enolate, which then attacks an acylating agent. Common acylating agents include carbonates like diethyl carbonate or more reactive species like ethyl chloroformate. ucalgary.canih.gov

The reaction of a ketone with reagents like dimethyl or ethyl carbonate in the presence of a strong base is a general method, though it can sometimes require long reaction times and may result in inconsistent yields. nih.gov To overcome challenges such as competing O-acylation, specific protocols have been developed. One such method utilizes alkyl pentafluorophenylcarbonates as highly reactive acylating agents in the presence of magnesium bromide etherate (MgBr₂·Et₂O), which facilitates selective C-acylation. acs.org This protocol has proven effective for a wide range of ketones, including methyl ketones, propiophenone, and 1-indanones. acs.org

Condensation Reactions Utilizing Ester and Ketone Precursors

Condensation reactions are a cornerstone for forming carbon-carbon bonds. The Claisen condensation is a classic example, involving the base-promoted reaction between two ester molecules to form a β-keto ester. libretexts.orgjove.comlibretexts.org The reaction requires an ester with at least two α-hydrogens and utilizes an alkoxide base that matches the alcohol portion of the ester to prevent transesterification side reactions. libretexts.orgjove.com The process proceeds through the formation of a nucleophilic ester enolate, which attacks the carbonyl carbon of a second ester molecule. jove.com

A variation known as the Crossed Claisen condensation occurs between two different esters. libretexts.org To avoid a complex mixture of products, these reactions are typically performed when one of the ester reactants lacks α-hydrogens. libretexts.orglibretexts.org A related and highly relevant reaction for creating aryl keto-esters is the condensation between a ketone enolate and an ester, such as diethyl oxalate (B1200264). For instance, various substituted acetophenone (B1666503) derivatives can react with diethyl oxalate in the presence of sodium ethoxide to yield ethyl 2,4-dioxo-4-arylbutanoate derivatives. ut.ac.ir

Palladium-Catalyzed Carbonylation and Other Transition Metal Approaches

Transition metal-catalyzed reactions offer powerful and often highly chemoselective routes to carbonyl compounds. Palladium-catalyzed carbonylation, in particular, has been developed for the synthesis of keto-esters. acs.org This can involve the carboxylation of ketone enolates using carbon monoxide sources in the presence of a palladium catalyst. nih.govresearchgate.net

A notable application of this strategy is the palladium-catalyzed carbonylation of cyclic β-chloro enones to access α,β-unsaturated γ-keto esters. acs.org This method demonstrates high efficiency and broad substrate scope, tolerating various sensitive functional groups, including aryl bromides. acs.org While this specific example leads to γ-keto esters, the principle of palladium-catalyzed carbonylation is a recognized strategy for accessing the β-keto ester framework from ketone precursors. researchgate.net These methods are valued for their operational simplicity and scalability. acs.org

Advanced Approaches for Incorporating the meta-Bromophenyl Unit

Modern synthetic chemistry provides sophisticated tools for the precise installation of specific structural motifs like the meta-bromophenyl group. These advanced methods often rely on transition-metal catalysis or photochemistry to achieve high efficiency and selectivity.

Palladium-Catalyzed β-Arylation of α-Keto Esters with Aryl Bromides

A powerful and direct method for forming compounds structurally analogous to the target molecule is the palladium-catalyzed β-arylation of α-keto esters. acs.orgnih.gov This cross-coupling reaction joins an α-keto ester enolate with an aryl bromide. nih.govorganic-chemistry.org A highly effective catalyst system for this transformation is derived from commercially available tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and the bulky, electron-rich phosphine (B1218219) ligand tri-tert-butylphosphine (B79228) (PᵗBu₃). acs.orgnih.govorganic-chemistry.org

This methodology has been shown to be robust, providing excellent yields for a wide array of substrates. acs.orgnih.gov Crucially, the reaction tolerates significant electronic and steric diversity on the aryl bromide coupling partner, including electron-rich, electron-poor, and ortho-substituted aryl groups. nih.gov This makes the method well-suited for introducing a meta-bromophenyl unit by using an appropriately substituted aryl bromide. nih.gov The reaction can be conducted without a glovebox by using the air-stable ligand precursor PᵗBu₃·HBF₄, enhancing its practical utility. acs.orgorganic-chemistry.org

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| 4-Bromoanisole | β-(4-methoxyphenyl) α-keto ester | 95 |

| 4-Bromobenzonitrile | β-(4-cyanophenyl) α-keto ester | 96 |

| 3-Bromotoluene | β-(3-methylphenyl) α-keto ester | 94 |

| 2-Bromotoluene | β-(2-methylphenyl) α-keto ester | 92 |

| 5-Bromoindole | β-(indol-5-yl) α-keto ester | 85 |

Visible-Light-Mediated Oxidative Coupling Reactions for γ-Ketoester Formation

Photocatalysis has emerged as a sustainable and powerful tool in modern organic synthesis. A visible-light-mediated oxidative coupling reaction has been developed for the synthesis of γ-ketoesters from vinylarenes and bromocarboxylates. acs.orgnih.gov This strategy offers an alternative pathway to the target molecular structure.

In this process, dimethyl sulfoxide (B87167) (DMSO) serves as both the solvent and the terminal oxidant. acs.orgacs.org The reaction is believed to proceed via a radical mechanism initiated by visible light. acs.org This protocol is advantageous due to its use of inexpensive and readily available substrates and its avoidance of pre-functionalized starting materials. acs.org The method demonstrates broad functional-group tolerance and can be scaled up, making it a practical approach for the synthesis of a variety of γ-ketoesters. acs.org

| Vinylarene | Bromocarboxylate | Yield (%) |

|---|---|---|

| Styrene | Ethyl bromoacetate | 81 |

| 4-Methylstyrene | Ethyl bromoacetate | 85 |

| 4-Methoxystyrene | Ethyl bromoacetate | 83 |

| 4-Chlorostyrene | Ethyl bromoacetate | 78 |

| Styrene | Benzyl bromoacetate | 75 |

Conjugate Addition Reactions for Aryl-Substituted Butyrates

Conjugate addition, or Michael addition, represents a powerful C-C bond-forming strategy for synthesizing aryl-substituted butyrates. libretexts.orgmasterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgyoutube.com In the context of synthesizing structures analogous to Ethyl 4-(3-bromophenyl)-4-oxobutyrate, this typically involves the addition of an aryl nucleophile to an acrylic acid ester or a similar Michael acceptor. masterorganicchemistry.com

The key to a successful conjugate addition is the generation of a suitable aryl nucleophile. Modern catalysis has provided several methods to achieve this, often using arylboronic acids, aryl halides, or aryl triflates as the aryl source. organic-chemistry.org Rhodium and palladium complexes are frequently employed as catalysts. For instance, rhodium-catalyzed 1,4-addition of arylboronic acids to acrylic acid is a practical method that can be performed in water, offering broad functional group tolerance. organic-chemistry.org Similarly, cobalt-catalyzed conjugate additions of aryl halides to Michael acceptors have been developed, providing good yields of the 1,4-addition products. organic-chemistry.org

A significant advantage of conjugate addition is the ability to introduce the aryl group at the β-position of the ester in a single, often highly regioselective, step. The reaction's outcome is dependent on the nature of the nucleophile, with "soft" nucleophiles like organocuprates (Gilman reagents), enamines, and enolates favoring 1,4-addition over direct (1,2-) addition to the carbonyl group. libretexts.orgmasterorganicchemistry.com

| Catalyst System | Aryl Source | Michael Acceptor | Key Advantages | Reference |

|---|---|---|---|---|

| Rhodium/(S)-binap | Arylboronic acids | α,β-Unsaturated amides/esters | High yields, improved with aqueous base | organic-chemistry.org |

| Palladium(II)/2,2'-bipyridine | Arylboronic acids | α,β-Unsaturated carbonyls | Mild conditions, efficient | organic-chemistry.org |

| Cobalt(II) bromide/2,2'-bipyridine | Aryl halides/triflates | Michael acceptors | Good yields, versatile aryl source | organic-chemistry.org |

| Copper | Aryl/alkyl halides | α,β-Unsaturated esters | Performed in water, avoids pre-formed organometallics | rsc.org |

Enantioselective Synthesis and Chiral Induction in Related Aryl Keto Esters

The development of enantioselective methods for synthesizing aryl keto esters is of high importance, as the chirality in these molecules can be crucial for their biological activity. Asymmetric synthesis aims to produce a single enantiomer of a chiral product. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents. nih.govyoutube.com

For α-aryl keto esters, catalytic enantioselective methods have been developed that allow for the efficient preparation of these valuable intermediates. unc.edu One approach involves the copper-catalyzed allyl addition to acyl electrophiles derived from simple carboxylic acids, which can generate α-quaternary stereocenters in good yields and high enantioselectivity. nih.govunc.edu Another powerful method is the enantioconvergent arylation of racemic β-stereogenic α-keto esters using a chiral rhodium(I) complex, which provides access to β-stereogenic tertiary aryl glycolate (B3277807) derivatives with high diastereoselectivity and enantioselectivity. core.ac.uk

Chiral induction can also be achieved using phase-transfer catalysis. For instance, the α-chlorination of β-keto esters has been accomplished with high asymmetric induction (up to 97% enantiomeric excess) using hybrid amide-based Cinchona alkaloids as catalysts. acs.org While not a direct synthesis of the carbon skeleton, this demonstrates how chirality can be introduced into related keto ester systems with high control. The catalyst forms a defined ionic pair with the substrate, guiding the approach of the electrophile to one face of the molecule. acs.org

| Method | Catalyst/Reagent | Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| Allyl Addition | Copper/Chiral Phosphine | Carboxylic acid/ester derivatives | α-Quaternary ketones/ketoesters; up to >99:1 er | nih.govunc.edu |

| Enantioconvergent Arylation | Chiral Rhodium(I) complex | Racemic β-stereogenic α-keto esters | β-Stereogenic tertiary aryl glycolates; high diastereo- and enantioselectivity | core.ac.uk |

| Semipinacol Rearrangement | Chiral Cobalt-salen complex | α,α-Diarylallylic alcohols | Enantioenriched α-aryl ketones; up to 99:1 er | chemrxiv.org |

| Asymmetric α-Chlorination | Hybrid Cinchona alkaloid derivatives | β-Keto esters (indanone/tetralone carboxylates) | α-Chloro-β-keto esters; up to 97% ee | acs.org |

Green Chemistry Considerations in the Synthesis of Aryl Oxobutyrates

Green chemistry principles are increasingly influencing the design of synthetic routes in both academic and industrial settings, aiming to reduce environmental impact and improve sustainability. nih.govau.dk The synthesis of aryl oxobutyrates is no exception, with research focusing on improving atom economy, utilizing greener solvents, and employing alternative energy sources. mdpi.com

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. rsc.org In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. primescholars.com

The classical Friedel-Crafts acylation, for example, has poor atom economy because it requires a stoichiometric amount of Lewis acid catalyst (e.g., AlCl₃), which is converted to a complex with the product ketone and must be hydrolyzed during workup, generating significant aluminum-containing waste. organic-chemistry.orgmasterorganicchemistry.com

Traditional organic synthesis often relies on volatile and often hazardous organic solvents. A key goal of green chemistry is to replace these with more environmentally benign alternatives, such as water, or to eliminate the solvent entirely. primescholars.com

Performing reactions in water is highly attractive due to its low cost, non-flammability, and minimal environmental impact. nih.gov Palladium-catalyzed α-arylation of ketones has been successfully performed in water using specially designed surfactants that create micellar nanoreactors to solubilize the organic substrates. rsc.orgrsc.org This approach allows for high yields with low catalyst loadings in a recyclable medium. rsc.org Copper-catalyzed conjugate additions of aryl halides have also been effectively carried out in water, providing superior yields compared to the same reaction in organic solvents. rsc.org

Solvent-free, or solid-state, reactions offer another green alternative. These reactions, often facilitated by grinding or heating the neat reactants, can lead to higher efficiency, shorter reaction times, and easier product purification. researchgate.netbohrium.com For example, a zinc-mediated Friedel-Crafts acylation has been developed that proceeds under solvent-free conditions with microwave irradiation. organic-chemistry.org

Alternative energy sources like microwave irradiation and ultrasound can significantly accelerate chemical reactions, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. nih.govorganic-chemistry.org

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat. This rapid, localized heating can dramatically reduce reaction times from hours to minutes. researchgate.net Solvent-free Friedel-Crafts acylations have been efficiently conducted under microwave irradiation, demonstrating a greener alternative to traditional methods. organic-chemistry.org

Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid. nih.govscirp.org This process creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. Ultrasound has been used to facilitate various C-C bond-forming reactions, including Suzuki-Miyaura couplings for the synthesis of 3-aryl isocoumarin (B1212949) derivatives, showcasing its potential for preparing complex aryl structures efficiently. nih.gov

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 3 Bromophenyl 4 Oxobutyrate and Its Analogs

Reactivity of the Beta-Keto Ester Substructure.

The β-keto ester portion of the molecule, specifically the methylene (B1212753) group situated between two carbonyl groups (the ketone and the ester), is characterized by its acidic protons. This acidity is the foundation for a variety of important carbon-carbon bond-forming reactions.

The protons on the carbon alpha to both the ketone and ester carbonyl groups (C-2) of Ethyl 4-(3-bromophenyl)-4-oxobutyrate are significantly acidic. Treatment with a suitable base results in deprotonation to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can undergo a variety of subsequent reactions.

Alkylation: The enolate can react with alkyl halides in a classic SN2 reaction to introduce an alkyl group at the C-2 position. The choice of base and reaction conditions is crucial to prevent side reactions such as O-alkylation or multiple alkylations.

Acylation: Reaction of the enolate with acylating agents, such as acid chlorides or anhydrides, introduces an acyl group at the C-2 position. This reaction is a reliable method for synthesizing β-dicarbonyl compounds, which are versatile precursors for other transformations. For instance, the acylation of hydrazones derived from α-keto esters with reagents like ethyl malonyl chloride is a key step in certain heterocyclic syntheses. researchgate.net

The general reactivity of β-keto esters is well-established, and these principles are directly applicable to this compound, allowing for the introduction of diverse substituents on the aliphatic chain.

The 1,4-dicarbonyl relationship within the β-keto ester structure of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. Condensation reactions with binucleophiles, such as hydrazine (B178648) and its derivatives, are a common strategy.

For example, the reaction of γ-keto esters with hydrazine hydrate (B1144303) is a well-established route to produce dihydropyridazinone derivatives. osi.lv The reaction proceeds through the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the ester carbonyl, leading to the formation of the six-membered pyridazinone ring. This transformation highlights the utility of compounds like this compound in building complex heterocyclic scaffolds that are of interest in medicinal chemistry. researchgate.net Various synthetic methods have been developed for pyridazine (B1198779) derivatives, often involving the reaction of 1,4-dicarbonyl compounds with hydrazine. organic-chemistry.org

Table 1: Examples of Cyclization Reactions with β-Keto Esters and Analogs

| Starting Material Type | Reagent | Product Heterocycle | Reference |

| α-Keto Ester | Hydrazine, Ethyl Malonyl Chloride | Pyridazinone | researchgate.net |

| γ-Keto Ester | Hydrazine Hydrate | Dihydropyridazinone | osi.lv |

| β,γ-Unsaturated Hydrazone | Copper(II) catalyst | 1,6-Dihydropyridazine | organic-chemistry.org |

| Ethyl 4,4,4-trifluoroacetoacetate | 1,2-Diamines | Imidazo[1,2-a]pyridin-5-one | researchgate.netresearchgate.net |

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org The active methylene group in this compound, flanked by two electron-withdrawing carbonyl groups, makes it a suitable substrate for this reaction. thermofisher.com

In a typical Knoevenagel reaction, a weak base, often an amine like piperidine (B6355638), is used as a catalyst. wikipedia.orgjove.com The base deprotonates the active methylene compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an aldehyde or ketone. The subsequent elimination of a water molecule yields an α,β-unsaturated product. jove.com While aldehydes react more readily than ketones, this reaction provides a powerful tool for C-C bond formation and the synthesis of substituted olefins from β-keto esters. thermofisher.comjove.com

The reaction mechanism involves the formation of an enolate from the β-keto ester, which then adds to the carbonyl partner. jove.com The resulting adduct undergoes dehydration to yield the final condensed product. wikipedia.org This chemistry allows the aliphatic backbone of this compound to be further functionalized.

Transformations Involving the Aryl Bromide Moiety.

The 3-bromophenyl group offers a versatile handle for advanced synthetic modifications, primarily through metal-catalyzed cross-coupling reactions. The carbon-bromine bond is a prime site for the formation of new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing biaryl systems and other complex architectures. The aryl bromide in this compound is an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. mdpi.commdpi.com This method is highly versatile and tolerant of a wide range of functional groups, making it suitable for late-stage diversification. mdpi.com The reaction of the 3-bromophenyl moiety with various arylboronic acids would yield substituted biphenyl (B1667301) derivatives, significantly increasing molecular complexity. The oxidative addition of the aryl bromide to a Pd(0) species is a key step in the catalytic cycle. nih.gov Electron-rich boronic acids often give good yields in these couplings. mdpi.com

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction forms a new carbon-carbon bond at the site of the bromine atom, typically with high trans selectivity. organic-chemistry.org This allows for the introduction of vinyl groups, which can be further manipulated. The reaction is a cornerstone of C-C bond formation, enabling the attachment of olefinic groups to aromatic rings. nih.govrsc.org

Table 2: Typical Conditions for Cross-Coupling of Aryl Bromides

| Reaction | Catalyst (Palladium Source) | Ligand (if any) | Base | Solvent | Reference |

| Suzuki | Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | 1,4-Dioxane/H₂O | mdpi.com |

| Suzuki | Pd(OAc)₂ | None (Phosphine-free) | Cs₂CO₃ | Dioxane | researchgate.net |

| Heck | Pd(OAc)₂ | Tetrahydropyrimidinium Salt | K₂CO₃ | H₂O/DMF | nih.gov |

| Heck | Pd(OAc)₂ | Triphenylphosphine | NaOAc | Not Specified | youtube.com |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. chemistrysteps.com The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org

For the SNAr mechanism to be efficient, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance. youtube.com

In this compound, the bromo leaving group is at the meta position relative to the acyl substituent. While the keto-ester chain does have an electron-withdrawing character, its ability to stabilize the negative charge of a Meisenheimer complex from the meta position is significantly weaker than from the ortho or para positions. Consequently, nucleophilic aromatic substitution on this substrate is expected to be difficult and would likely require harsh reaction conditions. Cross-coupling reactions are therefore the more synthetically viable pathway for the functionalization of the aryl bromide moiety.

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The structure of this compound presents multiple reactive sites, making chemoselectivity and regioselectivity crucial considerations in its transformations. The compound features a ketone, an ester, an activated methylene group (α to the ketone), and a brominated aromatic ring. The selective reaction at one of these sites in the presence of others is a key challenge and opportunity in synthetic chemistry.

In multi-functionalized systems analogous to this compound, the reaction outcomes are highly dependent on the reagents and conditions employed. For instance, studies on 4-aryl-4-oxobutanoic acids, which share the core keto-acid structure, demonstrate this principle clearly. When reacting with terminal aliphatic N,N-diamines, the initial step is an acid-base reaction forming a salt, which can then proceed to form amides and finally undergo heterocyclization. arabjchem.org This highlights the selective reactivity of the carboxylic acid group over the ketone under these conditions.

In reactions involving Michael additions to similar α,β-unsaturated systems, such as (E)-4-aryl-4-oxo-2-butenoic acid arylamides, high regioselectivity is observed. The addition of thiol nucleophiles occurs exclusively at the β-position relative to the aroyl keto group, demonstrating predictable control over the site of attack. researchgate.net

Furthermore, in palladium-catalyzed reactions, chemoselectivity can be achieved between different types of carbon-halogen bonds. For example, specialized palladium-ligand systems have been developed that show excellent chemoselectivity for the activation of a C-Cl bond over a C-OTf (triflate) bond, allowing for precise α-arylation of ketones with chloroaryl triflates. researchgate.net This level of control is essential when designing complex synthetic routes involving molecules with multiple potential coupling sites.

The reaction of related β-ketoesters, like ethyl 4,4,4-trifluoro-3-oxobutanoate, with anilines can be directed to yield either ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates or N-aryl-4,4,4-trifluoro-3-oxobutyramides with over 90% selectivity, depending on the reaction solvent, temperature, and catalyst used. researchgate.net This demonstrates that reaction conditions can be fine-tuned to favor attack at either the ketone or the ester carbonyl, showcasing a high degree of chemoselectivity.

Mechanistic Studies of Catalytic Reactions

The transformation of this compound and its analogs often relies on transition metal catalysis, particularly with palladium. Mechanistic studies of these reactions provide fundamental insights into the roles of the catalyst, ligands, and reaction intermediates, which is critical for optimizing existing methods and developing new synthetic strategies.

Palladium complexes are paramount in catalyzing cross-coupling reactions involving the C-Br bond of compounds like this compound. The general mechanism for such reactions, like the α-arylation of the ketone, typically involves a catalytic cycle consisting of oxidative addition, deprotonation/transmetalation, and reductive elimination. The nature of the ligand coordinated to the palladium center profoundly influences each step of this cycle, affecting reaction rates, yields, and selectivity. researchgate.netnih.gov

Ligands play a critical role in enabling challenging C-H activation reactions. In the Pd(II)-catalyzed γ-C(sp³)–H arylation of aliphatic ketones, which proceeds via a six-membered palladacycle intermediate, 2-pyridone ligands were found to be essential. nih.gov The ligand effect is significant; in the absence of a suitable ligand, less than 10% of the arylated product is formed. nih.gov Systematic variation of substituents on the 2-pyridone ligand revealed that electron-withdrawing groups dramatically improve reaction yields. nih.govnih.gov

Table 1: Effect of 2-Pyridone Ligand Substitution on Pd-Catalyzed γ-C-H Arylation Yield

| Ligand | Substituent at 5-position | Yield (%) | Reference |

|---|---|---|---|

| L3 | H | 15 | nih.gov |

| L6 | Methyl | 15 | nih.gov |

| L7-L9 | Halogen (F, Cl, Br) | 30-35 | nih.gov |

| L10 | Trifluoromethyl (CF₃) | 40 | nih.gov |

| L11 | Nitro (NO₂) | 70 | nih.gov |

Data sourced from studies on γ-C(sp³)–H arylation of ketone substrates. nih.gov

Besides pyridones, other ligand classes are also effective. N-heterocyclic carbenes (NHCs) have been used to form highly active and air-stable palladium complexes for the α-arylation of ketones under mild conditions. researchgate.net Similarly, pyrazole-alkyl phosphine (B1218219) ligands have been shown to enable regio- and chemoselective C-H arylation, proceeding through a concerted metalation-deprotonation pathway. researchgate.net The development of specialized pincer complexes as palladium ligands has also led to improved efficiency and higher yields in direct arylation reactions. nih.gov

Enantioconvergent catalysis, which transforms a racemic mixture into a single, highly enriched enantiomer of a product, is a powerful strategy in asymmetric synthesis. For ketones like this compound, palladium-catalyzed enantioselective α-arylation can establish a chiral quaternary center. The mechanism of stereochemical induction is intricately linked to the chiral environment created by the ligands around the palladium atom.

One successful strategy involves the use of chiral transient directing groups. For example, the inexpensive amino acid L-tert-leucine can be used as a chiral transient directing group in the palladium-catalyzed enantioselective C(sp²)–H arylation of ferrocenyl ketones, affording products with high enantioselectivities (up to 97% ee). researchgate.net

The design of chiral phosphine ligands is another cornerstone of asymmetric arylation. The DIFLUORPHOS ligand, a segphos (B1311966) derivative, has been used in highly enantioselective palladium-catalyzed α-arylations of ketone enolates with aryl triflates. acs.org Interestingly, the choice of metal can be crucial; while palladium catalysts are effective for electron-neutral or electron-rich aryl triflates, nickel catalysts with the same ligand provide higher enantioselectivity for electron-poor aryl triflates. acs.org Furthermore, ligands possessing multiple chiral elements, such as a biaryl monophosphine with both axial and phosphorus-based chirality, have been shown to facilitate highly enantioselective α-arylation and α-vinylation of oxindoles. nih.gov

Table 2: Enantioselective α-Arylation of Ketone Derivatives

| Ketone Substrate | Ligand/Directing Group | Coupling Partner | Catalyst System | ee (%) | Reference |

|---|---|---|---|---|---|

| Ferrocenyl Ketone | L-tert-leucine | Iodobenzene | Pd(OAc)₂ | 95 | researchgate.net |

| α-Methyl Indanone | DIFLUORPHOS | 4-Cyanophenyl Triflate | Ni(cod)₂ | >90 (est.) | acs.org |

| α-Methyl Tetralone | DIFLUORPHOS | Phenyl Triflate | Pd₂(dba)₃ | 98 | acs.org |

| 1,3-Dimethyloxindole | Axially-chiral, P-chirogenic ligand | 3-Bromoanisole | TMEDA•PdMe₂ | 97 | nih.gov |

ee = enantiomeric excess

Detailed mechanistic studies, combining experimental and computational methods, have provided deeper insights. In the enantioselective arylation of aryl sulfenate anions, stereochemical control was found to originate from two main factors. First, a kinetic and thermodynamic preference during the oxidative addition step establishes a specific geometry in the palladium complex. Second, a Curtin-Hammett-type control governs the rapid interconversion between diastereomeric intermediates, favoring the pathway leading to the major enantiomer. researchgate.net These principles are broadly applicable to understanding stereocontrol in related palladium-catalyzed arylations.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides precise information about the number of distinct proton environments and their neighboring protons. For Ethyl 4-(3-bromophenyl)-4-oxobutyrate, the ¹H NMR spectrum is anticipated to display characteristic signals corresponding to the ethyl group and the butyrate (B1204436) chain, as well as the substituted aromatic ring.

The ethyl group would be identified by a triplet signal for the methyl (CH₃) protons, resulting from coupling to the adjacent methylene (B1212753) (CH₂) protons, and a quartet for the methylene protons, arising from coupling to the methyl protons. The two methylene groups of the butyrate chain are expected to appear as distinct triplets, reflecting their coupling to each other.

The aromatic protons on the 3-bromophenyl ring would present a more complex splitting pattern in the downfield region of the spectrum. Due to the meta-substitution pattern, four distinct signals are expected, each corresponding to a single proton. The specific chemical shifts and coupling constants would be dependent on the electronic effects of the bromo and the keto-ester substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Predicted | Triplet | 3H | -OCH₂CH₃ |

| Predicted | Quartet | 2H | -OCH₂ CH₃ |

| Predicted | Triplet | 2H | -C(O)CH₂ CH₂- |

| Predicted | Triplet | 2H | -C(O)CH₂CH₂ - |

| Predicted | Multiplet | 1H | Aromatic H |

| Predicted | Multiplet | 1H | Aromatic H |

| Predicted | Multiplet | 1H | Aromatic H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show two signals in the upfield region corresponding to the ethyl group carbons. The carbons of the butyrate chain, including the two methylene carbons and the ester carbonyl carbon, would also produce distinct signals. The ester carbonyl carbon is characteristically found in the downfield region, typically around 170-180 ppm. The ketone carbonyl carbon would appear even further downfield. The six carbons of the 3-bromophenyl ring would result in six separate signals, with their chemical shifts influenced by the positions of the substituents. The carbon atom bonded to the bromine atom would exhibit a chemical shift that is characteristic for carbon-halogen bonds.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Predicted | -OCH₂C H₃ |

| Predicted | -OC H₂CH₃ |

| Predicted | -C(O)C H₂CH₂- |

| Predicted | -C(O)CH₂C H₂- |

| Predicted | Aromatic C |

| Predicted | Aromatic C |

| Predicted | Aromatic C |

| Predicted | Aromatic C |

| Predicted | Aromatic C-Br |

| Predicted | Aromatic C-C(O) |

| Predicted | -C (O)O- |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are essential for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, cross-peaks would confirm the connectivity between the methyl and methylene protons of the ethyl group, and between the two methylene groups of the butyrate chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would allow for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the butyrate chain to the 3-bromophenyl ring, for example, by observing a correlation between the protons on the methylene group adjacent to the ketone and the carbonyl carbon, as well as the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₃BrO₃), the exact mass can be calculated. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [C₁₂H₁₃⁷⁹BrO₃]⁺ | Calculated Value |

Analysis of Fragmentation Patterns for Structural Confirmation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups. This could lead to the formation of the 3-bromobenzoyl cation ([BrC₆H₄CO]⁺) and other related fragments.

Loss of the ethoxy group: Fragmentation involving the loss of the -OCH₂CH₃ group from the ester functionality.

McLafferty rearrangement: If sterically feasible, this rearrangement could occur, involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.

The analysis of these characteristic fragment ions would provide strong corroborating evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is obtained. In the analysis of this compound, the IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural features.

The most prominent peaks in the IR spectrum are associated with the carbonyl (C=O) stretching vibrations. Due to the presence of two distinct carbonyl groups—a ketone and an ester—the spectrum is expected to show two separate absorption bands in the region of 1680-1750 cm⁻¹. The aryl ketone C=O stretch typically appears at a lower wavenumber, around 1685 cm⁻¹, due to conjugation with the benzene (B151609) ring. The ester C=O stretch is generally observed at a higher wavenumber, typically in the range of 1720-1740 cm⁻¹. The appearance of these two distinct peaks is a strong indicator of the keto-ester functionality. For a related keto ester, 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, the ester C=O and keto C=O stretching vibrations were observed at 1724 cm⁻¹ and 1698 cm⁻¹, respectively. nih.gov

Further analysis of the spectrum would reveal C-O stretching vibrations from the ester group, typically found in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and butyrate moieties would appear just below 3000 cm⁻¹. The presence of the bromine substituent on the phenyl ring can also be inferred from characteristic C-Br stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aryl Ketone C=O | Stretch | ~1685 |

| Ester C=O | Stretch | ~1735 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| C-Br | Stretch | <800 |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

While the specific crystal structure of this compound is not widely published, analysis of closely related compounds provides valuable insights into the expected structural features. For instance, the crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate reveals that the aryl ketone and aryl ester moieties are reasonably planar. nih.gov In this related structure, the molecule exhibits intermolecular interactions, including C-H···O hydrogen bonds and π-π stacking interactions between adjacent aryl rings, which organize the molecules into a layered supramolecular assembly. nih.gov

Similarly, in the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one, the molecule displays a generally planar geometry. nih.gov The crystal packing is consolidated by C-H···O hydrogen bonding. nih.gov For this compound, it is anticipated that the bromophenyl ring and the carbonyl group will be nearly coplanar to maximize conjugation. The ethyl butyrate chain, however, is flexible and can adopt various conformations. The crystal packing would likely be influenced by weak intermolecular forces such as dipole-dipole interactions involving the carbonyl groups, and potentially C-H···O and C-H···π interactions.

Table 2: Expected Crystallographic Parameters and Structural Features for this compound (Hypothetical)

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Torsion Angle | C(aryl)-C(aryl)-C(=O)-C(alkyl) would indicate planarity |

| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking, Halogen bonding |

Chromatographic Techniques for Purity and Isomer Analysis

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic methods are employed to assess its purity and, if applicable, to separate and quantify its isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile organic compounds. A standard reversed-phase HPLC method would likely utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. semanticscholar.orgsielc.com The compound would be detected by a UV detector, leveraging the strong UV absorbance of the bromophenyl ketone chromophore. This method can effectively separate the target compound from starting materials, by-products, and other impurities, allowing for accurate purity determination.

Since this compound does not possess a chiral center, the use of chiral HPLC for enantiomeric ratio analysis is not applicable. However, chiral HPLC is a critical technique for related compounds that are chiral. phenomenex.comymc.co.jp This specialized form of HPLC uses a chiral stationary phase (CSP) to separate enantiomers, which are non-superimposable mirror images of each other. phenomenex.comymc.co.jp The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP. phenomenex.comymc.co.jp

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. this compound, with a molecular weight of 285.13 g/mol , is sufficiently volatile for GC analysis, especially at elevated temperatures. bldpharm.com

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. jmaterenvironsci.com The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. jmaterenvironsci.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. jmaterenvironsci.com The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with spectral libraries. This technique is highly sensitive and can be used to detect and quantify trace impurities, including volatile by-products from the synthesis of this compound. researchgate.net

Table 3: Summary of Chromatographic Techniques and Their Applications

| Technique | Stationary Phase (Example) | Mobile/Carrier Phase (Example) | Application |

| HPLC | C18 silica | Acetonitrile/Water | Purity assessment, quantification |

| GC-MS | Polysiloxane | Helium | Identification of volatile impurities, reaction monitoring |

Computational and Theoretical Investigations of Ethyl 4 3 Bromophenyl 4 Oxobutyrate

Quantum Chemical Calculations.

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of Ethyl 4-(3-bromophenyl)-4-oxobutyrate. These methods provide a theoretical framework for examining molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.govnih.gov For this compound, DFT calculations can elucidate the distribution of electron density and identify the most reactive sites within the molecule. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity because less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In the context of this compound, the electron-withdrawing nature of the bromine atom and the carbonyl group influences the electronic distribution and the energies of the frontier molecular orbitals. Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the electrostatic potential on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack. nih.govchemistrysteps.com

Table 1: Illustrative DFT-Calculated Electronic Properties

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

Conformational Analysis and Potential Energy Surfaces.

The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) and their relative energies. libretexts.orgchemistrysteps.com By systematically rotating the dihedral angles of the ethyl ester and the butyrate (B1204436) chain, a potential energy surface can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the most stable (lowest energy) conformations. ukm.my

Molecular Dynamics (MD) Simulations for Dynamic Behavior (where relevant for analogous systems).

In a typical MD simulation, the forces on each atom are calculated, and Newton's equations of motion are solved to track the atoms' movements over time. This can reveal how the molecule explores different conformations and how it interacts with its surroundings. For a molecule like this compound, MD simulations could be used to study its behavior in different solvents, which is crucial for understanding its solubility and reactivity in various chemical environments.

In Silico Studies of Reaction Pathways and Transition States.

Computational methods can be used to explore potential reaction pathways for the synthesis and transformation of this compound. A likely synthetic route is the Friedel-Crafts acylation of bromobenzene (B47551) with a suitable acylating agent. chemistrysteps.comorganic-chemistry.orgwikipedia.orgnumberanalytics.com In silico studies can model the mechanism of such reactions, identifying the transition states and calculating the activation energies. chemistrysteps.com

The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. By mapping the energy profile of a reaction, computational chemistry can provide valuable insights into the feasibility of a proposed synthetic route and help in optimizing reaction conditions. For example, calculations can compare the energy barriers for acylation at different positions on the bromobenzene ring, explaining the observed regioselectivity.

Prediction of Spectroscopic Parameters from Theoretical Models.

Theoretical models can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. substack.com For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Theoretical 1H and 13C NMR chemical shifts can be calculated and are valuable for assigning the signals in an experimental spectrum. wisc.edu The chemical environment of each nucleus determines its chemical shift, and computational models can accurately predict these values. modgraph.co.uk Similarly, the vibrational frequencies in an IR spectrum can be calculated, corresponding to the stretching and bending modes of the molecule's bonds. libretexts.org These predicted spectra can serve as a powerful tool for structural elucidation and confirmation. researchgate.net

Table 2: Illustrative Predicted 1H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.2 - 7.8 | Multiplet |

| -CH2- (adjacent to C=O) | 3.1 | Triplet |

| -CH2- (adjacent to ester) | 2.8 | Triplet |

| -O-CH2- | 4.2 | Quartet |

Synthetic Utility and Applications of Ethyl 4 3 Bromophenyl 4 Oxobutyrate As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique structure of Ethyl 4-(3-bromophenyl)-4-oxobutyrate, which combines a 1,4-dicarbonyl equivalent with a functionalized aromatic ring, makes it an important building block for constructing complex organic molecules. The keto-ester portion can undergo a variety of classical carbonyl reactions, while the bromophenyl group is primed for metal-catalyzed cross-coupling reactions. This dual reactivity allows for the stepwise and controlled elaboration of molecular complexity.

In complex synthesis, the butanoate chain is often used to form a core ring structure, which is then further functionalized. For instance, derivatives of this compound can be envisioned as precursors in the synthesis of natural product analogues and pharmacologically active agents. The enantioselective synthesis of complex alkaloids, such as those containing a spiro[indolizidine-1,3′-oxindole] framework, often relies on building blocks that can be stereoselectively cyclized and modified. mdpi.com The keto group in this compound provides a handle for such stereoselective transformations, leading to key chiral intermediates that are later incorporated into the final complex target.

Role in the Construction of Diverse Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound is an ideal precursor for various heterocyclic systems due to its 1,4-dicarbonyl relationship, which is readily exploited in cyclocondensation reactions.

Pyridazines: One of the most direct applications is in the synthesis of pyridazine (B1198779) derivatives. liberty.edu The reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) hydrate (B1144303) or its derivatives is a classical and efficient method for constructing the six-membered di-aza-heterocyclic pyridazine ring. organic-chemistry.org In this reaction, the two carbonyl groups of the butanoate chain (the ketone and the ester, which can be considered a masked carboxylic acid) condense with the two nitrogen atoms of hydrazine to form the heterocyclic ring, a process that can be driven to completion by heating. liberty.edunih.gov

Thiophenes: The Paal-Knorr thiophene (B33073) synthesis provides a direct route to substituted thiophenes from 1,4-dicarbonyl compounds. organic-chemistry.org By treating this compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, a 2-substituted-5-(3-bromophenyl)thiophene can be formed. researchgate.net This transformation is crucial for accessing thiophene-containing materials and pharmaceuticals. grafiati.com The resulting thiophene ring retains the bromophenyl substituent, which can be used for further functionalization.

| Heterocyclic Scaffold | Reagent | Reaction Type | Resulting Structure |

| Pyridazine | Hydrazine (N₂H₄) | Cyclocondensation | 6-(3-bromophenyl)-4,5-dihydropyridazin-3(2H)-one |

| Thiophene | Phosphorus Pentasulfide (P₄S₁₀) | Paal-Knorr Synthesis | Ethyl 5-(3-bromophenyl)thiophene-2-acetate derivative |

Intermediate for Chiral Compound Synthesis

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical development. This compound serves as a prochiral substrate for the synthesis of valuable chiral building blocks. The ketone carbonyl group can be stereoselectively reduced to a hydroxyl group, yielding optically active ethyl 4-(3-bromophenyl)-4-hydroxybutyrate.

This asymmetric reduction is often accomplished using biocatalytic methods, which are known for their high enantioselectivity under mild conditions. mdpi.com Enzymes such as ketoreductases (KREDs) or whole-cell systems like baker's yeast are highly effective for this transformation. nih.govnottingham.edu.cn While research has extensively documented the asymmetric reduction of analogous substrates like Ethyl 4-chloro-3-oxobutanoate to produce chiral hydroxybutanoates for statin synthesis, the same principles are directly applicable here. cjcatal.comnih.govnih.gov These chiral hydroxy esters are versatile intermediates, readily converted into chiral lactones, amino alcohols, and other key synthons for drug synthesis. researchgate.netresearchgate.net

| Substrate Analogue | Biocatalyst / Method | Product | Enantiomeric Excess (ee) |

| Ethyl 4-chloro-3-oxobutanoate | Chryseobacterium sp. Carbonyl Reductase | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99.5% nih.gov |

| Ethyl 4-chloro-3-oxobutanoate | Burkholderia gladioli Reductase | Ethyl (R)-4-chloro-3-hydroxybutyrate | 99.9% nih.gov |

| Ethyl 3-oxobutyrate | Baker's Yeast (with substrate feeding) | Ethyl (S)-3-hydroxybutyrate | up to 98% nottingham.edu.cn |

Applications in the Development of Advanced Organic Synthesis Strategies

The bifunctional nature of this compound allows for its use in developing sophisticated and efficient synthetic strategies, such as sequential or one-pot reactions. A modern synthetic approach involves leveraging the orthogonal reactivity of the two different functional groups within the molecule.

For example, a synthetic strategy could first involve the transformation of the keto-ester moiety into a heterocyclic ring, as described in section 6.2. The resulting product, such as a bromophenyl-substituted pyridazine or thiophene, still contains the reactive carbon-bromine bond on the aromatic ring. This bond can then be subjected to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, or Buchwald-Hartwig aminations. This sequential approach allows for the late-stage introduction of diverse substituents, enabling the rapid generation of a library of complex molecules from a single, common intermediate. This strategy is highly valued in drug discovery for exploring structure-activity relationships.

Potential as an Intermediate in Materials Science Research

The structural features of this compound also make it a promising intermediate for materials science, particularly in the synthesis of functional polymers and organic electronic materials.

As a precursor to substituted thiophenes, it can be used to synthesize monomers for conducting polymers. Polythiophenes are a well-studied class of conjugated polymers used in applications such as organic photovoltaics, light-emitting diodes (OLEDs), and sensors. rsc.org By converting this compound into a thiophene monomer, the bromophenyl group can be incorporated as a side chain. This bromine atom can serve as a reactive handle for post-polymerization modification or as a site for further cross-coupling polymerization reactions to create more complex polymer architectures. The presence of the bulky, electron-withdrawing bromophenyl group can also be used to tune the electronic properties, solubility, and morphology of the resulting polymer. rsc.org Furthermore, related phenyl-propenoate structures, which can be derived from this compound, have been used in the synthesis of novel copolymers. chemrxiv.orgresearchgate.net

Emerging Research Directions and Future Perspectives

Development of Highly Efficient and Selective Synthetic Methodologies

The pursuit of more efficient and selective methods for synthesizing γ-keto esters, including "Ethyl 4-(3-bromophenyl)-4-oxobutyrate," is a central theme in modern organic chemistry. Current strategies often involve multi-step sequences that can be cumbersome and may not offer the desired level of control over the final product. Future methodologies are expected to overcome these limitations by focusing on catalysis and process optimization.

One promising direction is the application of transition metal catalysis. For instance, gold(III)-catalyzed hydration of 3-alkynoates has emerged as a practical, one-step synthesis of γ-keto esters in high yields. acs.orgacs.orgnih.govorganic-chemistry.org This method is atom-economical and proceeds under mild, aqueous conditions at room temperature, making it an attractive and sustainable option. acs.orgacs.orgnih.govorganic-chemistry.org The regioselectivity of this reaction is assisted by the neighboring carbonyl group, which enables a favored 5-endo-dig cyclization. acs.orgacs.orgnih.govorganic-chemistry.org Adapting this methodology to precursors of "this compound" could provide a more direct and efficient synthetic route.

Another area of development is the use of palladium-catalyzed cross-coupling reactions. The Hauser-Heck reaction, which combines aryl bromides with bis(trimethylsilyl) enol ethers, offers a one-step synthesis of γ-aryl-β-ketoesters. nih.gov Further investigation into similar palladium-catalyzed carbonylative cross-coupling reactions of alkyl iodides and arylboronic acids could also yield efficient pathways to alkyl aryl ketones. acs.org

Oxidative esterification of aryl ketones presents another viable strategy. aurigeneservices.comresearchgate.net This approach can transform an aromatic acyl group into an ester in a two-step process under relatively mild conditions and with high yields. aurigeneservices.com Research into novel catalytic systems, including the use of selenium dioxide, could further enhance the efficiency of these transformations. researchgate.net

The development of these and other novel synthetic methods will be crucial for making "this compound" and related compounds more accessible for further research and application.

Exploration of Undiscovered Reactivity and Transformation Pathways

The chemical structure of "this compound" features several reactive sites, including the ketone, the ester, and the bromophenyl group, suggesting a rich and largely unexplored reactivity profile. Future research will likely focus on uncovering novel transformation pathways that leverage these functional groups.

The ketone moiety is a prime target for a variety of reactions. For example, the Norrish Type II reaction, a photochemical intramolecular abstraction of a γ-hydrogen by the carbonyl group, could lead to the formation of a 1,4-biradical and subsequent cyclization or cleavage products. Computational studies on the elimination reactions of ketones suggest that this process proceeds through a six-membered cyclic transition state.

The bromophenyl group offers a handle for various cross-coupling reactions. Photoinduced radical cleavage of the carbon-bromine bond in bromophenyl ketones can generate acylphenyl radicals, which can be trapped to form dehalogenated ketones. acs.org This reactivity could be exploited in novel C-C and C-heteroatom bond-forming reactions.

Furthermore, the interplay between the different functional groups could lead to unique intramolecular reactions. For example, the γ-keto ester functionality can be converted into optically active lactams through transaminase-catalyzed cascade processes. researchgate.net The development of organocatalytic enantioselective reactions at the γ-position of β-ketocarbonyl derivatives is another area of active research, with the potential to create chiral centers with high enantioselectivity. nih.govacs.org

Exploring these and other potential reaction pathways will expand the synthetic utility of "this compound" and provide access to a wider range of complex molecules.

Integration into Multi-Component Reaction Sequences for Increased Molecular Complexity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are a powerful tool for building molecular complexity efficiently. nih.govcaltech.edu The integration of "this compound" or its precursors into MCRs is a promising area for future research.

The β-ketoester moiety is a common component in many MCRs, such as the Biginelli reaction, which produces dihydropyrimidinones from a β-ketoester, an aldehyde, and urea. nih.govcaltech.edu Adapting this and other known MCRs to utilize γ-ketoesters like "this compound" could lead to the rapid synthesis of diverse heterocyclic scaffolds.

For instance, a five-component reaction involving β-ketoesters, aldehydes, and amines has been used to synthesize highly functionalized piperidine (B6355638) compounds. nih.gov Exploring similar multi-component strategies with γ-ketoesters could provide access to novel and complex nitrogen-containing heterocycles. One-pot, four-component reactions involving aryl aldehydes or ketones have also been developed for the synthesis of functionalized triarylmethanes. researchgate.net

The development of novel MCRs specifically designed to incorporate "this compound" would be a significant advancement, enabling the one-pot synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Advancements in Sustainable and Environmentally Benign Synthesis Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on "this compound" will undoubtedly focus on creating more sustainable and environmentally friendly synthesis routes.

One key area of focus is the use of greener solvents, with water being the ultimate goal. Micellar catalysis, which uses surfactants to create nanoreactors in water, has shown great promise for a variety of organic transformations, including α-arylation of ketones. rsc.orglouisville.edu This approach can eliminate the need for volatile organic solvents and often allows for catalyst recycling. rsc.org

Mechanochemistry, or the use of mechanical force to induce chemical reactions, is another powerful green chemistry tool. nih.gov This solvent-free or low-solvent technique can lead to higher reaction rates and selectivities compared to traditional solution-phase chemistry. nih.gov Exploring the mechanochemical synthesis of "this compound" could lead to a more sustainable manufacturing process.

The use of renewable resources and biocatalysis also represents a significant step towards sustainability. For example, β-ketoesters can be synthesized from renewable fatty acids and Meldrum's acid. rsc.orgresearchgate.net Enzymatic systems, such as immobilized lipases, can catalyze esterification and transesterification reactions under mild, solvent-free conditions, offering high chemo- and enantioselectivity. google.com

By embracing these and other green chemistry principles, the synthesis of "this compound" can be made more efficient, less wasteful, and more environmentally friendly.

Computational Design of Novel Reactions and Catalytic Systems

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing new catalysts and reactions. rsc.org Future research on "this compound" will increasingly rely on computational methods to guide experimental work.

Density Functional Theory (DFT) can be used to model reaction pathways and predict the structures and energies of transition states and intermediates. acs.orgup.ac.zamdpi.com This information can provide valuable insights into reaction mechanisms and help to explain observed reactivity and selectivity. For example, DFT studies have been used to elucidate the mechanism of the thionation of carbonyl compounds with Lawesson's reagent and to understand the kinetics of gas-phase decomposition of amides. acs.orgmdpi.com

Computational modeling can also be used to design new catalysts with improved activity and selectivity. By understanding the catalyst-substrate interactions at the molecular level, it is possible to rationally design catalysts that are tailored for a specific transformation. researchgate.netresearchgate.net For instance, computational studies can aid in the design of silica-supported Brønsted acidic ionic liquid catalysts for efficient fatty acid esterification. researchgate.net

Furthermore, computational screening of virtual libraries of reactants and catalysts can accelerate the discovery of new reactions. This approach can be used to identify promising candidates for experimental investigation, saving time and resources. The application of these computational tools to the study of "this compound" will undoubtedly lead to the discovery of novel reactivity and the development of more efficient and sustainable synthetic methods.

Q & A

Basic: What are the common synthetic routes for Ethyl 4-(3-bromophenyl)-4-oxobutyrate?

Answer:

Two primary methods are documented:

- Route 1 : Esterification of 3-(4-bromobenzoyl)propionic acid with ethanol under acid catalysis (e.g., H₂SO₄), yielding ~99% product .

- Route 2 : Reaction of diazoethyl acetate with 3-bromophenyl precursors, achieving ~74% yield .

Key factors include reflux conditions, solvent choice (e.g., dichloromethane), and stoichiometric control. Purification often involves column chromatography or recrystallization.

Basic: How to confirm the structure and purity of this compound?

Answer:

Use a multi-technique approach:

- NMR Spectroscopy : Analyze / NMR for characteristic peaks (e.g., ester carbonyl at ~170 ppm, aromatic protons at 7.2–8.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺ at m/z 285.14) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure using SHELX software to validate bond lengths/angles .

Advanced: How to optimize the synthesis yield of this compound?

Answer:

Strategies include:

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., p-toluenesulfonic acid) to enhance esterification kinetics .

- Flow Reactors : Implement continuous flow systems for improved heat/mass transfer, reducing side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may stabilize intermediates .

Monitor progress via TLC or HPLC to adjust parameters in real time.

Advanced: How to address contradictions in reported biological activity data?

Answer:

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 3-chloro vs. 3-bromo substituents) to isolate electronic/steric effects .

- Dose-Response Analysis : Use in vitro assays (e.g., MTT for cytotoxicity) to establish EC₅₀ values and validate reproducibility .

- Statistical Validation : Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent residues) .

Advanced: What computational methods elucidate the compound’s reactivity?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding to biological targets (e.g., Keap1 protein) to rationalize observed bioactivity .

- MD Simulations : Model solvation effects or stability in aqueous environments .

Advanced: How to design experiments to study enzyme inhibition mechanisms?

Answer:

- Kinetic Assays : Measure values via Lineweaver-Burk plots using purified enzymes (e.g., kinases) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Mutagenesis Studies : Modify enzyme active sites to identify critical residues for inhibition .

Basic: What key chemical reactions involve this compound?

Answer:

- Hydrolysis : Acid/Base cleavage of the ester to 4-(3-bromophenyl)-4-oxobutyric acid .

- Nucleophilic Substitution : Bromine displacement with amines/thiols to generate analogs .

- Reduction : Catalytic hydrogenation of the ketone to secondary alcohol derivatives .

Advanced: How to evaluate toxicity using in vitro models?

Answer:

- Cell Viability Assays : Use HepG2 or HEK293 cells with MTT/WST-1 reagents to determine IC₅₀ .

- Genotoxicity Screening : Perform comet assays or γH2AX staining for DNA damage .

- Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450 interactions .

Advanced: How does substituent position (e.g., 3-bromo vs. 4-bromo) affect reactivity?

Answer:

- Electronic Effects : 3-Bromo groups induce meta-directing effects in electrophilic substitution, altering regioselectivity .

- Steric Hindrance : Compare reaction rates in SN2 pathways (e.g., 3-bromo derivatives show slower kinetics due to steric crowding) .

- Crystallographic Data : Analyze packing motifs via SHELX; 3-bromo substituents may disrupt π-π stacking .

Basic: What analytical techniques characterize crystallinity and polymorphism?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.